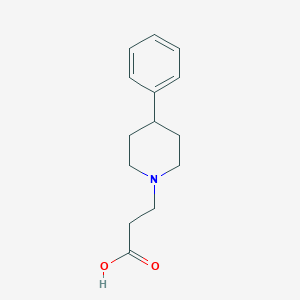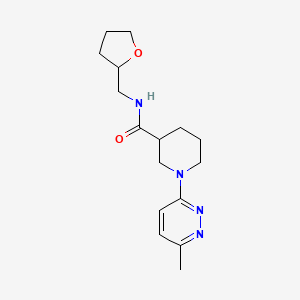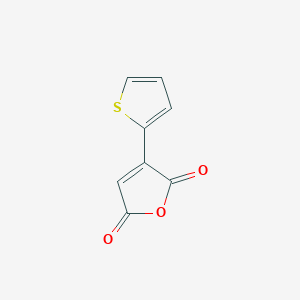
3-(4-Phenylpiperidin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Phenylpiperidin-1-yl)propanoic acid, also known as PPP, is a chemical compound that belongs to the family of piperidine derivatives. PPP has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
Analgesic Activity
Research has identified the synthesis and potential of certain compounds related to 3-(4-Phenylpiperidin-1-yl)propanoic acid in analgesic applications. Specifically, studies have shown that these compounds exhibit significant analgesic properties (Bell & Hyne, 1986).
Polybenzoxazine Synthesis
In the field of materials science, 3-(4-Phenylpiperidin-1-yl)propanoic acid derivatives have been explored as renewable building blocks for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is significant for developing sustainable alternatives to conventional materials (Trejo-Machin et al., 2017).
Synthesis of Monocyclic-2-Azetidinones
The compound has been used as a ketene source in synthesizing monocyclic-2-azetidinones, demonstrating controlled diastereoselectivity in the reaction. This is notable in the context of organic synthesis and pharmaceutical compound development (Behzadi et al., 2015).
Corrosion Inhibition
In another application, derivatives of 3-(4-Phenylpiperidin-1-yl)propanoic acid have been synthesized and characterized as corrosion inhibitors for mild steel. This research is pivotal in the field of material science and engineering for preventing corrosion-related damages (Srivastava et al., 2017).
Urease Inhibition
Research has also been conducted on novel indole-based scaffolds derived from 3-(4-Phenylpiperidin-1-yl)propanoic acid for their potent inhibitory action against the urease enzyme. This is crucial in the development of therapeutic agents (Nazir et al., 2018).
Anti-inflammatory Activities
Compounds synthesized from 3-(4-Phenylpiperidin-1-yl)propanoic acid have been found to exhibit anti-inflammatory activities, highlighting their potential therapeutic applications (Ren et al., 2021).
Propriétés
IUPAC Name |
3-(4-phenylpiperidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(17)8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFBEIXCOOOWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenylpiperidin-1-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)
![N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2993778.png)
![7-Bromospiro[2.5]octan-6-one](/img/structure/B2993779.png)


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2993784.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/no-structure.png)

![ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2993791.png)
![(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid](/img/structure/B2993792.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide](/img/structure/B2993795.png)
